molecular formula C11H15NO2 B3356532 (S)-4-Amino-3-p-tolylbutanoic acid CAS No. 67112-57-6

(S)-4-Amino-3-p-tolylbutanoic acid

Cat. No.: B3356532
CAS No.: 67112-57-6
M. Wt: 193.24 g/mol
InChI Key: MSZRPURXKHMSFF-SNVBAGLBSA-N
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Description

(S)-4-Amino-3-p-tolylbutanoic acid is a chiral amino acid derivative with a specific stereochemistry. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-p-tolylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted butenoic acid, using a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-p-tolylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(S)-4-Amino-3-p-tolylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials.

Mechanism of Action

The mechanism by which (S)-4-Amino-3-p-tolylbutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary widely, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-3-p-tolylbutanoic acid: The enantiomer of (S)-4-Amino-3-p-tolylbutanoic acid, with different stereochemistry.

    4-Amino-3-phenylbutanoic acid: A similar compound with a phenyl group instead of a p-tolyl group.

    4-Amino-3-methylbutanoic acid: A compound with a methyl group instead of a p-tolyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a p-tolyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular structure and function.

Properties

IUPAC Name

(3S)-4-amino-3-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRPURXKHMSFF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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